1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874297-79-7) is a urea derivative featuring a cyclopropyl group and a boronic ester moiety. Its molecular formula is C₁₆H₂₃BN₂O₃, with a molar mass of 302.18 g/mol and a melting point of 227–229°C . The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for biaryl synthesis . The cyclopropyl substituent enhances metabolic stability by resisting oxidative degradation, a key advantage in drug design .
Properties
IUPAC Name |
1-cyclopropyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)11-6-5-7-13(10-11)19-14(20)18-12-8-9-12/h5-7,10,12H,8-9H2,1-4H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDOJJTBQCPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit c-met kinase, which plays a crucial role in cellular growth, survival, and migration.
Biological Activity
1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23BN2O3. Its structure features a cyclopropyl group and a dioxaborolane moiety which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 302.18 g/mol |
| Purity | ≥95% |
| CAS Number | 874299-10-2 |
| IUPAC Name | This compound |
The compound is believed to act primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in signaling pathways related to cell growth and proliferation. The inhibition of specific kinases can lead to reduced tumor growth and altered cellular responses to external stimuli.
Inhibitory Activity
Studies have shown that compounds similar to this compound exhibit inhibitory activity against various kinases including GSK-3β and IKK-β. The IC50 values for these interactions typically range from low nanomolar to micromolar concentrations.
Biological Activity Overview
This compound has been tested in various biological assays:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that the presence of the dioxaborolane moiety significantly enhanced the inhibitory effect on cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Inflammation Model
In models of inflammation induced by lipopolysaccharides (LPS), the compound exhibited a notable reduction in nitric oxide production and pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Nitrogen
Ethyl vs. Cyclopropyl Substitution
- 1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874299-04-4, C₁₅H₂₃BN₂O₃, MW 290.17) replaces cyclopropyl with ethyl.
Isopropyl and Diisopropyl Substitution
- 1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 874291-02-8, C₁₆H₂₅BN₂O₃ ) introduces bulkier isopropyl groups, which may hinder enzymatic degradation but reduce solubility .
- 1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-11-0, C₁₉H₃₁BN₂O₃ ) further increases steric bulk, likely slowing metabolic clearance but risking poor bioavailability .
Trifluoromethyl and Heterocyclic Modifications
Positional Isomerism of the Boronic Ester
- The primary compound has the boronic ester at the meta position on the phenyl ring. In contrast, analogs like 1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea place the ester at the para position. Para-substituted derivatives may exhibit enhanced conjugation and stability in cross-coupling reactions .
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
